molecular formula C21H37N3O5 B12325519 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid

1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B12325519
M. Wt: 411.5 g/mol
InChI Key: QYSKCMYFYQRFSL-UHFFFAOYSA-N
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Description

1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C21H37N3O5. This compound is a derivative of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid involves multiple stepsThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques, such as HPLC and NMR, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions typically occur under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-[6-Amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. As a derivative of Lisinopril, it may inhibit the angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II and subsequent vasodilation . This mechanism helps in lowering blood pressure and improving heart function .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H37N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

1-[6-amino-2-[(1-carboxy-3-cyclohexylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H37N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h15-18,23H,1-14,22H2,(H,26,27)(H,28,29)

InChI Key

QYSKCMYFYQRFSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(CCCCN)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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